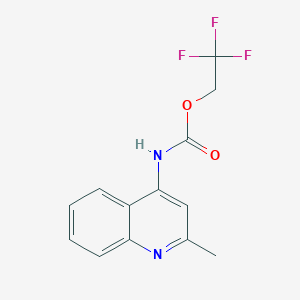
2,2,2-trifluoroethyl N-(2-methylquinolin-4-yl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2,2-Trifluoroethyl N-(2-methylquinolin-4-yl)carbamate is a chemical compound known for its unique structural features and potential applications in various fields. This compound is characterized by the presence of a trifluoroethyl group, a quinoline ring, and a carbamate functional group, making it an interesting subject for chemical research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trifluoroethyl N-(2-methylquinolin-4-yl)carbamate typically involves the reaction of 2-methylquinoline with 2,2,2-trifluoroethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
化学反应分析
Types of Reactions
2,2,2-Trifluoroethyl N-(2-methylquinolin-4-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of different carbamate derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Various carbamate derivatives depending on the nucleophile used.
科学研究应用
2,2,2-Trifluoroethyl N-(2-methylquinolin-4-yl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the development of specialty chemicals and materials with unique properties due to the presence of the trifluoroethyl group.
作用机制
The mechanism of action of 2,2,2-trifluoroethyl N-(2-methylquinolin-4-yl)carbamate involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. The quinoline ring can intercalate with DNA or interact with enzymes, leading to various biological effects. The carbamate group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function .
相似化合物的比较
Similar Compounds
2,2,2-Trifluoroethyl N-(quinolin-2-yl)carbamate: Similar structure but with the quinoline ring at a different position.
2,2,2-Trifluoroethyl N-(2-chloroquinolin-4-yl)carbamate: Similar structure with a chlorine substituent on the quinoline ring.
2,2,2-Trifluoroethyl N-(2-methylquinolin-3-yl)carbamate: Similar structure with the carbamate group at a different position on the quinoline ring.
Uniqueness
2,2,2-Trifluoroethyl N-(2-methylquinolin-4-yl)carbamate is unique due to the specific positioning of its functional groups, which can lead to distinct chemical reactivity and biological activity compared to its analogs. The presence of the trifluoroethyl group also imparts unique properties such as increased metabolic stability and enhanced lipophilicity .
属性
IUPAC Name |
2,2,2-trifluoroethyl N-(2-methylquinolin-4-yl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N2O2/c1-8-6-11(9-4-2-3-5-10(9)17-8)18-12(19)20-7-13(14,15)16/h2-6H,7H2,1H3,(H,17,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPFOGKFNGTYUQM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)NC(=O)OCC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
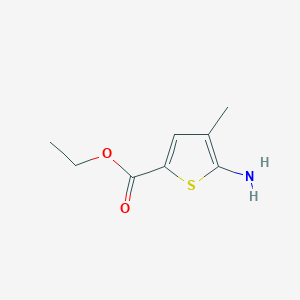
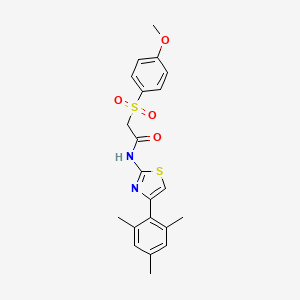
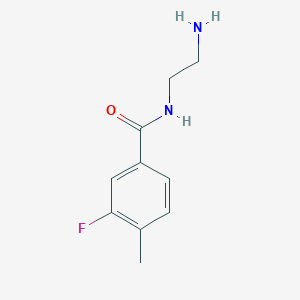
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[1-(2,3-dimethylphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2367372.png)
![N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)quinoline-2-carboxamide](/img/structure/B2367373.png)
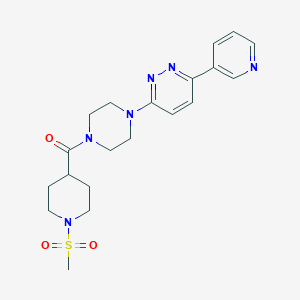
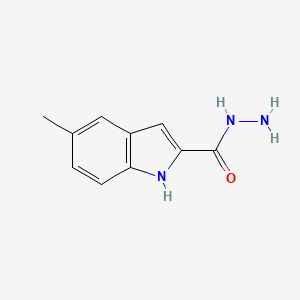
![2-[(2-chloro-6-fluorophenyl)methyl]-6-(2,4-dimethylphenyl)-2,3-dihydropyridazin-3-one](/img/structure/B2367380.png)
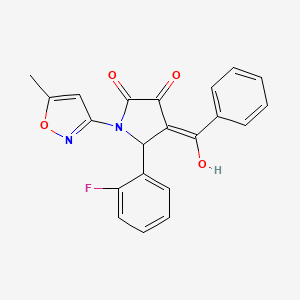
![7,9-Dimethyl-11-oxo-11H-pyrido[2,1-B]quinazoline-6-carbonitrile](/img/structure/B2367382.png)
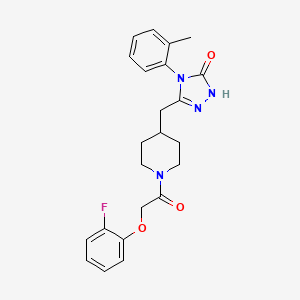
![4-((2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)sulfonyl)benzo[c][1,2,5]thiadiazole](/img/structure/B2367384.png)
![2-(4-(1H-pyrrole-2-carbonyl)piperazin-1-yl)-5-cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B2367385.png)
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2367388.png)
